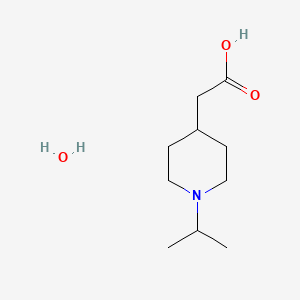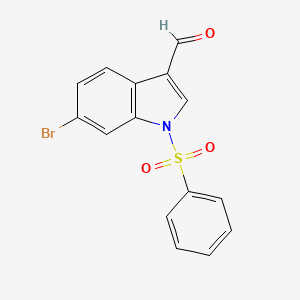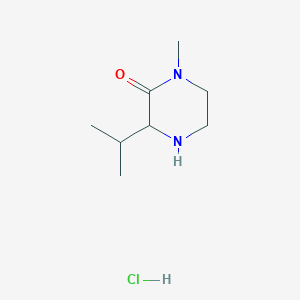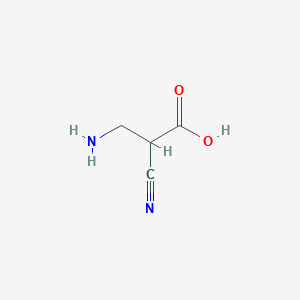
1-(1-Isopropyl-1h-benzoimidazol-2-yl)-ethylamine dihydrochloride
Übersicht
Beschreibung
1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride, more commonly known as IPE, is a synthetic compound that has been used in scientific research for a variety of applications. IPE is a member of the family of benzoimidazole derivatives, which are known for their ability to interact with biological systems. IPE has been studied for its ability to modulate the activity of several different protein targets, as well as its ability to interact with several different types of cell membranes. In addition, IPE has also been found to have a variety of biochemical and physiological effects, making it a useful tool in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds : This compound is involved in the synthesis of various derivatives for potential applications. For instance, derivatives of 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles were synthesized using a related compound, demonstrating the utility of this class of chemicals in organic synthesis and potential applications in material sciences (Lei et al., 2013).
Antibacterial Activities : Some derivatives, such as 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives, synthesized using a related compound, have been found to possess notable antibacterial activities, indicating potential pharmaceutical applications (Demirayak et al., 1999).
Photoaffinity Label for Virus Inhibitors : Derivatives of this compound have been developed as photoaffinity labels for respiratory syncytial virus inhibitors, showcasing its relevance in virology and therapeutic research (Dischino et al., 2003).
Corrosion Inhibition : Novel imidazoline derivatives, related to this compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, suggesting its potential application in material science and engineering (Zhang et al., 2015).
Antimicrobial Activity : Benzimidazole derivatives, which can be synthesized using similar compounds, have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Krishnanjaneyulu et al., 2014).
Antiprotozoal Activity : Certain derivatives have been synthesized and found to have strong activity against protozoan parasites, suggesting potential applications in the treatment of protozoal infections (Pérez‐Villanueva et al., 2013).
Eigenschaften
IUPAC Name |
1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-8(2)15-11-7-5-4-6-10(11)14-12(15)9(3)13;;/h4-9H,13H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPQLFWXOPEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopropyl-1h-benzoimidazol-2-yl)-ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)



![2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372109.png)




![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)


